molecular formula C14H8ClF3N2O3 B3042863 N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide CAS No. 680215-08-1

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide

Cat. No. B3042863
CAS RN: 680215-08-1
M. Wt: 344.67 g/mol
InChI Key: ZTOCVYYENCEVHO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide, also known as CNB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound is a member of the class of amide compounds, which are widely used in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide involves its binding to the orthosteric site of GPCRs, which results in the stabilization of the receptor in a specific conformational state. This conformational state can activate downstream signaling pathways, leading to various physiological responses. The binding of this compound to GPCRs is highly selective and can be used to study specific receptor subtypes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific GPCR it binds to. For example, the binding of this compound to the β2-adrenergic receptor can result in the activation of the cAMP signaling pathway, leading to increased heart rate and bronchodilation. Similarly, the binding of this compound to the dopamine D2 receptor can result in the inhibition of the cAMP signaling pathway, leading to decreased dopamine release and reduced locomotor activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide is its high selectivity for specific GPCR subtypes, which can aid in the development of novel therapeutics. Additionally, this compound is a small molecule that can easily penetrate cell membranes, making it an ideal ligand for studying intracellular signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide. One of the significant directions is the development of novel ligands based on the structure of this compound that can selectively target specific GPCR subtypes. Additionally, the study of the biochemical and physiological effects of this compound on various GPCR subtypes can aid in the development of novel therapeutics for various diseases such as asthma, Parkinson's disease, and schizophrenia. Finally, the study of the mechanism of action of this compound can provide valuable insights into the functioning of GPCRs and aid in the development of novel drugs that target these receptors.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various scientific research fields such as biochemistry, pharmacology, and neuroscience. One of the significant applications of this compound is its use as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a class of cell surface receptors that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. The binding of this compound to GPCRs can provide valuable insights into the mechanism of action of these receptors and aid in the development of novel therapeutics.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-6-5-10(7-12(11)20(22)23)19-13(21)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOCVYYENCEVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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